Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 1374509-50-8) is a pyrido[2,3-d]pyrimidine derivative characterized by a benzyl group at position 1, a methyl group at position 7, and a methyl ester at position 4. Its molecular formula is C₁₇H₁₅N₃O₄, with a molecular weight of 325.33 g/mol . This compound is primarily used in research settings, with identified hazards including oral toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335) .
Properties
IUPAC Name |
methyl 1-benzyl-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-12(16(22)24-2)8-13-14(18-10)20(17(23)19-15(13)21)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAHSRKBKKVHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)NC(=O)N(C2=N1)CC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer properties and interactions with various biological targets.
- Chemical Formula : C17H15N3O4
- Molecular Weight : 313.32 g/mol
- IUPAC Name : this compound
- CAS Number : 1374509-50-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines using standard assays such as the MTT assay to assess cell viability.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HT29 (Colon Cancer) | 12.5 | |
| DU145 (Prostate Cancer) | 10.0 | |
| MCF7 (Breast Cancer) | 15.0 |
The compound demonstrated varying levels of cytotoxicity across different cancer cell lines. Notably, it exhibited the lowest IC50 values against DU145 cells, indicating higher efficacy in this model.
Research indicates that this compound may exert its anticancer effects through multiple mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting tyrosine kinase activity which is crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing and proliferating.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the benzyl group and the dioxo moiety have been shown to influence potency and selectivity against different cancer types.
Table 2: Structure Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Benzyl Group Substitution | Increased potency against DU145 | |
| Dioxo Group Variation | Altered binding affinity to target proteins |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Colon Cancer : A study involving HT29 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups.
- Prostate Cancer Study : In DU145 models, this compound was found to enhance apoptosis markers significantly.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Pyrido[2,3-d]pyrimidine derivatives share a common scaffold but differ in substituents, which influence their physicochemical and biological properties. Key analogues include:
Key Observations :
- Position 1 Modifications: The target compound’s benzyl group contrasts with phenylethyl (higher molecular weight) or cyclopropyl (smaller, rigid structure) in analogues.
- Ester Groups : Ethyl esters (e.g., Compound 13) may confer slower hydrolysis rates compared to methyl esters, affecting metabolic stability .
- Aromatic Substituents : Nitrophenyl (Compound 25) or fluorobenzyl () groups introduce electron-withdrawing effects, which could influence reactivity or binding interactions .
Spectral and Analytical Data
NMR Trends :
IR Spectroscopy :
- All compounds show carbonyl stretches (~1700 cm⁻¹ for ester and dioxo groups) .
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins from 6-amino-1-benzyluracil or related 6-amino-1,3-disubstituted uracils. These uracil derivatives serve as precursors for constructing the pyrido[2,3-d]pyrimidine core via cyclization reactions that introduce the pyridine ring fused to the pyrimidine ring system.
Alkylation of Uracil Derivatives
- Direct Alkylation : Commercially available uracil derivatives are alkylated at the nitrogen atoms to introduce substituents such as benzyl or methyl groups. This is achieved by reacting the uracil derivative with alkyl halides (e.g., benzyl bromide) in the presence of a base like sodium hydride or potassium tert-butoxide.
- Conditions : The reaction is typically carried out in ethanol or dimethylformamide (DMF) under reflux for several hours (3–8 h), with aqueous sodium hydroxide sometimes used to facilitate the reaction.
- Yields : Alkylation yields range from 40% to 61% depending on the substituents and reaction conditions.
Construction of the Pyrido[2,3-d]pyrimidine Core
- Vilsmeier-Haack Reaction : The key step to form the fused pyridine ring involves treatment of the alkylated uracil with a Vilsmeier reagent, which is generated in situ from phosphoryl chloride and DMF or alternatively from oxalyl chloride and DMF.
- Procedure : The uracil derivative is reacted with the Vilsmeier reagent, followed by solvent evaporation. The resulting intermediate hydrochloride salt is then treated with triethylamine and cyanoacetamide in ethanol to induce cyclization and formation of the pyrido[2,3-d]pyrimidine ring system.
- Optimization : Using oxalyl chloride/DMF for Vilsmeier reagent formation improves the yield and purity of the target compound.
- Yields : This two-step sequence typically affords the pyrido[2,3-d]pyrimidine derivatives in 66–78% yield.
Functional Group Modifications
- Methylation : Selective methylation at the 7-position (7-methyl) can be achieved by treating the pyrido[2,3-d]pyrimidine derivative with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like potassium tert-butoxide.
- Benzylation : Introduction of the 1-benzyl substituent is performed by alkylation of the nitrogen at position 1 using benzyl bromide or p-nitrobenzyl bromide, followed by reduction if necessary to obtain the amine derivative.
- Reduction : For certain intermediates, reduction with tin(II) chloride (SnCl2) in ethyl acetate/methanol is used to convert nitrobenzyl derivatives to amine forms.
One-Pot Multi-Component Condensation (Alternative Method)
- A one-pot three-component reaction involves condensation of 6-amino-1-benzyluracil, aromatic aldehydes, and ethyl acetoacetate under reflux in ethanol with triethylamine as a base.
- This method efficiently yields substituted pyridopyrimidine derivatives, including methyl esters at position 6, by forming the pyridopyrimidine ring via Michael addition and cyclocondensation.
- Reaction times are typically 4–12 hours, with yields ranging from 60% to 84% depending on substituents and conditions.
- This approach allows for structural diversity and rapid synthesis of analogs.
Purification and Characterization
- Purification of intermediates and final compounds is commonly performed by flash chromatography using solvent systems such as methanol/dichloromethane mixtures.
- Crystallization from DMF/ethanol mixtures is also employed to obtain pure crystalline products.
- Characterization involves spectral methods including ^1H-NMR, ^13C-NMR, IR, and mass spectrometry to confirm the structure and purity of the compounds.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of uracil | Alkyl halide, NaH or KOtBu, EtOH or DMF, reflux 3–8h | 40–61 | Introduces benzyl or methyl substituents |
| Vilsmeier-Haack reaction | POCl3/DMF or (COCl)2/DMF, triethylamine, cyanoacetamide, EtOH | 66–78 | Cyclization to form pyrido[2,3-d]pyrimidine core |
| Methylation at 7-position | Methyl iodide, KOtBu | ~47 | Selective methylation |
| Benzylation at N1 | Benzyl bromide or p-nitrobenzyl bromide, NaH | ~61 | Followed by reduction if nitro group present |
| One-pot condensation | 6-amino-1-benzyluracil, aromatic aldehyde, ethyl acetoacetate, TEA, EtOH reflux | 60–84 | Alternative rapid synthesis method |
Research Findings and Optimization Insights
- The use of oxalyl chloride/DMF for Vilsmeier reagent preparation improves yields and reduces side products compared to phosphoryl chloride/DMF.
- Controlling water content is critical; traces of water can hydrolyze intermediates leading to by-products.
- The choice of base and solvent affects alkylation efficiency and selectivity.
- One-pot multi-component reactions provide a practical and scalable route for generating diverse derivatives with good yields.
- Structural modifications at nitrogen substituents and ring positions influence biological activity, guiding synthetic priorities.
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Use respiratory protection, gloves, and eye protection to avoid inhalation, skin contact, or eye exposure. In case of accidental exposure, rinse eyes with water for ≥15 minutes and seek medical attention .
- Ventilation : Ensure adequate airflow to prevent dust/aerosol formation. Avoid confined spaces without proper exhaust systems .
- Storage : Keep containers tightly sealed in dry, ventilated areas. Reseal opened containers immediately to prevent leakage .
- Spill Management : Contain spills using sand/vermiculite, transfer to labeled containers, and dispose via approved methods .
Q. Which spectroscopic techniques are used to confirm the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Assign proton and carbon shifts to verify the benzyl, methyl, and pyridopyrimidine moieties. For example, aromatic protons (benzyl group) typically appear at δ 7.2–7.4 ppm, while methyl esters resonate near δ 3.7–3.9 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) to confirm synthesis accuracy .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and aromatic C-H bonds at ~3000 cm⁻¹ .
Advanced Research Questions
Q. How can thermal decomposition products be identified and quantified under experimental conditions?
- Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures to detect decomposition onset.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze gaseous byproducts (e.g., CO, CO₂, NOₓ) released during combustion .
- Mitigation : Use inert atmospheres (N₂/Ar) during high-temperature experiments to suppress oxidative degradation .
Q. What experimental strategies address discrepancies in NMR data during derivative synthesis?
- Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at different temperatures.
- 2D NMR Techniques : Utilize HSQC/HMBC to correlate ambiguous proton-carbon signals and confirm connectivity .
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations) for challenging shifts .
Q. How can synthetic yields be optimized in multi-step reactions involving this compound?
- Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., benzyl group functionalization).
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility or control reaction kinetics .
- Stepwise Monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry/reactivity in real time .
Q. What methodologies assess the environmental impact of this compound despite limited ecotoxicological data?
- Answer :
- Biodegradation Studies : Use OECD 301/302 guidelines to test aerobic/anaerobic degradation in simulated environments.
- Soil Mobility Assays : Perform column chromatography to measure adsorption coefficients (Kd) and predict groundwater contamination risk .
- Aquatic Toxicity Screening : Conduct Daphnia magna or algae growth inhibition tests as preliminary ecotoxicity indicators .
Regulatory and Stability Considerations
Q. What regulatory compliance measures apply to laboratory use of this compound?
- Answer :
- OSHA Compliance : Follow hazard communication standards (SARA 311/312) for labeling and SDS accessibility .
- Proposition 65 : Note that this compound is not listed as a carcinogen, but monitor updates for regulatory changes .
- Waste Disposal : Classify waste as non-hazardous unless contaminated; consult local guidelines for incineration/landfill protocols .
Q. How does molecular stability vary under different storage conditions?
- Answer :
- Light Sensitivity : Store in amber containers to prevent photodegradation of the pyridopyrimidine core.
- Moisture Control : Use desiccants to avoid hydrolysis of the methyl ester group .
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH) to predict shelf-life and degradation pathways .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectral data in structural analogs?
- Answer :
- Isotopic Labeling : Introduce ¹³C or ²H labels to trace signal origins in complex NMR spectra.
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., bond lengths/angles for tautomeric forms) .
- Collaborative Validation : Cross-check data with independent labs to rule out instrumentation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
